2-(2-Chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
Description
2-(2-Chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a synthetic organic compound featuring a 2-chlorophenyl group attached to an ethanone backbone, which is further substituted with a 4-(methylsulfonyl)piperidine moiety. This compound is structurally related to bioactive molecules, particularly in medicinal chemistry, where sulfonyl groups and chlorinated aromatic systems are common pharmacophores .
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(4-methylsulfonylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S/c1-20(18,19)12-6-8-16(9-7-12)14(17)10-11-4-2-3-5-13(11)15/h2-5,12H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADVQSHYZCHWJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Chlorophenyl Group: The final step involves the coupling of the chlorophenyl group to the piperidine ring, often using a Friedel-Crafts acylation reaction with aluminum chloride as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methylsulfonyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activity, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring and methylsulfonyl group can interact with other functional groups in the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Key Structural Features | Electron Effects | Solubility/Polarity | Biological Relevance |
|---|---|---|---|---|
| Target Compound | 2-Chlorophenyl, 4-(methylsulfonyl)piperidine | Strong EWG (sulfonyl) | Moderate polarity | Enhanced receptor binding |
| 2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone | Hydroxyl-piperidine | Moderate H-bonding | Higher solubility | Metabolic susceptibility |
| 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | Methylpyridine, sulfonyl-phenyl | Strong EWG, π-π stacking | Low-moderate solubility | Enzyme inhibition potential |
| 2,2-Dichloro-1-(4-methylphenyl)ethanone | Dichloro-ethanone, methylphenyl | Steric hindrance | High lipophilicity | Reactivity in synthesis |
Research Findings and Implications
- Conformational Stability : The methylsulfonyl group in the target compound likely stabilizes specific conformations of the piperidine ring, contrasting with hydroxyl or unsubstituted analogues, which exhibit greater rotational freedom .
- Biological Activity : Sulfonyl-containing compounds (e.g., target compound, CAS 221615-75-4) show promise in targeting enzymes or receptors requiring strong electrostatic interactions, whereas hydroxylated variants may be more prone to Phase II metabolism .
- Synthetic Utility: Halogenated ethanones (e.g., 2,2-dichloro derivatives) are valuable intermediates in mandelic acid synthesis, but their reactivity differs due to steric and electronic effects .
Biological Activity
2-(2-Chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone, with the chemical formula C14H18ClNO3S and CAS number 1448068-78-7, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 2-(2-Chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone features a chlorophenyl ring and a piperidine moiety, which are known to influence its pharmacological properties. The methylsulfonyl group enhances solubility and may play a role in biological interactions.
Key Properties:
- Molecular Weight: 315.81 g/mol
- IUPAC Name: 2-(2-chlorophenyl)-1-(4-methylsulfonylpiperidin-1-yl)ethanone
- Functional Groups: Chlorine, methylsulfonyl, piperidine
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of halogen atoms (chlorine) can enhance binding affinity through halogen bonding, while the piperidine ring may facilitate hydrophobic interactions with target proteins. The methylsulfonyl group can participate in hydrogen bonding or electrostatic interactions, stabilizing the compound-target complex.
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
Enzyme Inhibition
The compound's ability to inhibit certain enzymes has been explored in related research. Compounds with similar structures have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease . This suggests that 2-(2-Chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone may also possess enzyme-inhibiting properties relevant to therapeutic interventions in neurological disorders or infections.
Cancer Chemotherapy Potential
Piperidine derivatives have been investigated for their roles in cancer therapy due to their ability to modulate cellular pathways associated with tumor growth . The specific interactions of 2-(2-Chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone with cancer-related targets remain to be thoroughly studied but represent a promising avenue for future research.
Case Studies and Research Findings
While direct studies on 2-(2-Chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone are sparse, relevant literature highlights the importance of similar compounds:
- Antibacterial Screening : A series of synthesized piperidine derivatives showed varying degrees of antibacterial activity against multiple strains. The most active compounds had IC50 values indicating strong inhibition capabilities .
- Enzyme Inhibition Studies : Research demonstrated that piperidine-based compounds could effectively inhibit urease and AChE, suggesting potential applications in treating conditions like Alzheimer's disease .
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions of related compounds with target proteins involved in disease processes, supporting the hypothesis that 2-(2-Chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone may exhibit similar behavior .
Q & A
Q. What are the standard synthetic routes for preparing 2-(2-Chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1: Formation of the 4-(methylsulfonyl)piperidine moiety via sulfonylation of piperidine using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Step 2: Coupling the piperidine derivative with a 2-(2-chlorophenyl)ethanone precursor through nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).
- Optimization: Reaction parameters such as temperature (60–100°C), solvent (DMF or THF), and catalyst (e.g., Pd(OAc)₂) are systematically varied. Reaction progress is monitored via TLC and NMR, with purification by column chromatography .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., methylsulfonyl at δ ~3.0 ppm in ¹H NMR).
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves stereochemistry and intermolecular interactions if suitable crystals are obtained.
- HPLC: Quantifies purity (>95% is typical for research-grade material) .
Q. What are the preliminary biological screening protocols for this compound?
Methodological Answer:
- In vitro assays: Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based or colorimetric readouts. IC₅₀ values are calculated from dose-response curves.
- Cell-based studies: Evaluate cytotoxicity (via MTT assay) and selectivity in relevant cell lines (e.g., cancer vs. normal cells).
- Controls: Include positive controls (known inhibitors) and vehicle-treated samples to validate assay conditions .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?
Methodological Answer:
- Analog synthesis: Modify substituents on the chlorophenyl ring (e.g., fluoro, methoxy) or piperidine sulfonyl group.
- Biological testing: Compare analogs in standardized assays (e.g., receptor binding affinity, antimicrobial activity).
- Computational modeling: Use molecular docking (AutoDock Vina) to predict binding modes to targets (e.g., COX-2, β-lactamases). SAR trends are validated by correlating computational predictions with experimental IC₅₀ values .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardization: Replicate assays using identical cell lines, concentrations, and incubation times.
- Orthogonal validation: Confirm results with alternative methods (e.g., SPR for binding affinity alongside enzyme assays).
- Meta-analysis: Aggregate data from multiple studies to identify outliers or consensus trends. Discrepancies may arise from impurities, solvent effects (DMSO vs. aqueous buffers), or assay interference (e.g., compound fluorescence) .
Q. How can computational methods predict this compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- ADME modeling: Tools like SwissADME predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and excretion.
- Molecular dynamics (MD): Simulate blood-brain barrier penetration or plasma protein binding using force fields (e.g., AMBER).
- Validation: Compare predictions with in vivo PK studies (e.g., rodent plasma half-life) to refine models .
Q. What crystallographic techniques elucidate this compound’s solid-state behavior?
Methodological Answer:
- Single-crystal X-ray diffraction: Resolve bond lengths, angles, and packing motifs. Crystallization is achieved via slow evaporation (solvent: ethanol/water mix).
- Powder XRD: Assess polymorphism or hydrate formation.
- Thermal analysis: Differential scanning calorimetry (DSC) identifies phase transitions linked to stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
